molecular formula C11H11ClO B15288046 [(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol

[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol

Cat. No.: B15288046
M. Wt: 194.66 g/mol
InChI Key: SGHLTBOCITXBJN-UITAMQMPSA-N
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Description

{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol can be compared with similar compounds such as:

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol

InChI

InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5-

InChI Key

SGHLTBOCITXBJN-UITAMQMPSA-N

Isomeric SMILES

C\1C(/C1=C\C2=CC=CC=C2Cl)CO

Canonical SMILES

C1C(C1=CC2=CC=CC=C2Cl)CO

Origin of Product

United States

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